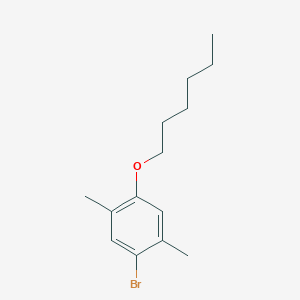

1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene

Description

1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene is a substituted benzene derivative with a bromine atom at position 1, a hexyloxy group at position 4, and methyl groups at positions 2 and 3. Its bromine substituent enhances reactivity in palladium-catalyzed reactions, while the hexyloxy group contributes to solubility in nonpolar solvents, making it useful in materials science and polymer chemistry .

For example, bromination of pre-functionalized benzene derivatives or nucleophilic substitution reactions (e.g., replacing a hydroxyl group with a bromine atom) could be employed. describes the synthesis of 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), yielding 72% of the product . Similar strategies may apply to the target compound.

Properties

CAS No. |

177217-27-5 |

|---|---|

Molecular Formula |

C14H21BrO |

Molecular Weight |

285.22 g/mol |

IUPAC Name |

1-bromo-4-hexoxy-2,5-dimethylbenzene |

InChI |

InChI=1S/C14H21BrO/c1-4-5-6-7-8-16-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |

InChI Key |

IRMSAHMJNRFTOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C=C(C(=C1)C)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-Bromo-4-chloro-2,5-dimethoxybenzene (C₈H₈BrClO₂)

- Structural Features : The title compound crystallizes with a disordered Br/Cl substitution pattern and planar methoxy groups (dihedral angle: 8.8° relative to the benzene ring). This planar conformation facilitates its use as a precursor for polychlorinated biphenyl (PCB) derivatives via Suzuki coupling .

- Reactivity : Bromine’s higher electronegativity compared to chlorine enhances its leaving-group ability in cross-coupling reactions. The methoxy groups further stabilize intermediates through resonance effects.

1,4-Bis(hexyloxy)-2,5-diiodobenzene (C₁₈H₂₈I₂O₂)

- Structural Features : The iodo analogue exhibits a cisymmetric conformation with alkyl chains inclined at 50.3° relative to the aromatic ring, contrasting with the nearly coplanar arrangement (4.1°) in its bromo counterpart. This difference arises from steric and electronic effects of iodine vs. bromine .

- Interactions : The bromo analogue displays Br···Br interactions (3.410 Å), absent in the iodo compound, which instead forms C–H···π networks. These interactions influence packing efficiency and material properties in organic electronics .

Table 1: Structural Comparison of Halogen-Substituted Analogues

| Compound | Halogen Substituents | Alkyl Chain Conformation | Key Interactions |

|---|---|---|---|

| 1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene | Br, hexyloxy | Likely extended | Br···Br (if dimerized) |

| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Br, Cl | Planar methoxy groups | None significant |

| 1,4-Bis(hexyloxy)-2,5-diiodobenzene | I, hexyloxy | Inclined (50.3°) | C–H···π |

Alkoxy and Alkyl Chain Variations

1,4-Dibromo-2,5-di(hexyloxy)benzene (C₁₈H₂₈Br₂O₂)

- Applications: This compound serves as a monomer for conjugated polymers. The dual bromine substituents enable sequential cross-coupling reactions, while the hexyloxy groups improve solubility .

- Synthetic Flexibility: Compared to mono-bromo derivatives, dibromo compounds allow for more complex polymer architectures but may require stricter stoichiometric control.

1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene (C₉H₁₀BrClO₂)

Toxicity and Substituent Effects

evaluates substituted benzenes’ acute toxicity to Propsilocerus akamusi larvae.

- Dimethylbenzene Isomers : Toxicity decreases in the order 1,2- > 1,3- > 1,4-dimethylbenzene, highlighting the impact of substituent proximity on bioactivity .

- Halogenated Derivatives : Bromine and chlorine substituents generally increase toxicity compared to methyl or methoxy groups due to higher electronegativity and persistence in biological systems .

Table 2: Toxicity of Selected Substituted Benzenes (EC₅₀ Values)

| Compound | EC₅₀ (mg/L) | Toxicity Rank |

|---|---|---|

| p-Chlorophenol | 0.12 | 1 (Highest) |

| Nitrobenzene | 0.35 | 2 |

| 1,2-Dimethylbenzene | 1.20 | 4 |

| 1,4-Dimethylbenzene | 2.50 | 8 |

| Benzene | 4.80 | 11 |

Key Research Findings

- Synthetic Utility : Bromo-substituted benzenes are pivotal in Suzuki-Miyaura reactions, with yields exceeding 70% under optimized conditions .

- Material Science : Alkoxy chain conformation (planar vs. inclined) significantly affects charge transport in organic semiconductors, as seen in bromo vs. iodo analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.